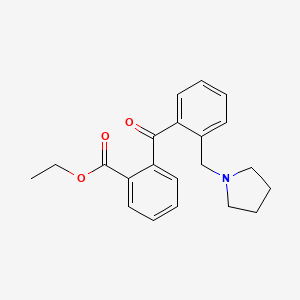

2-Carboethoxy-2'-pyrrolidinomethyl benzophenone

Description

2-Carboethoxy-2'-pyrrolidinomethyl benzophenone is a benzophenone derivative featuring a carboethoxy (ethyl ester) group and a pyrrolidinomethyl substituent on adjacent aromatic rings. Its molecular structure combines a benzophenone core with a five-membered pyrrolidine ring, which introduces steric and electronic effects critical for its reactivity and applications in pharmaceutical intermediates or organic synthesis . The compound (CAS 898781-60-7) is structurally related to other heterocyclic benzophenone derivatives, such as piperidine-, morpholine-, and thiomorpholine-containing analogs, which differ in their nitrogen- or sulfur-containing rings .

Properties

IUPAC Name |

ethyl 2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-6,9-12H,2,7-8,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXYGDPHDBWVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643639 | |

| Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-29-3 | |

| Record name | Ethyl 2-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the pyrrolidine group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Applications in Organic Synthesis

-

Photoinitiators in Polymer Chemistry

- Description : 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone has been utilized as a photoinitiator in UV-curable coatings and inks due to its ability to absorb UV light and initiate polymerization.

- Case Study : Research indicates that incorporating this compound into acrylate formulations significantly enhances the curing speed and mechanical properties of the resulting polymers .

-

Synthesis of Bioactive Compounds

- Description : The compound serves as a versatile building block for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated the use of this compound in the synthesis of novel anti-cancer agents, where it acted as a key intermediate in multi-step reactions leading to biologically active derivatives .

-

Chiral Synthesis

- Description : The compound's structure allows for enantioselective synthesis, making it valuable in producing chiral compounds with potential therapeutic applications.

- Case Study : In one investigation, researchers employed this compound in a catalytic asymmetric reaction that yielded high enantiomeric excesses of desired chiral products, showcasing its utility in pharmaceutical development .

Applications in Medicinal Chemistry

-

Drug Development

- Description : The compound has been explored for its potential as a pharmacophore in drug design, particularly for central nervous system disorders.

- Case Study : A recent study identified derivatives of this compound that exhibited significant activity against specific neurological targets, suggesting its potential role in treating conditions like depression and anxiety .

-

Antimicrobial Activity

- Description : Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties.

- Case Study : In vitro assays demonstrated that certain modifications of this compound exhibited effective inhibition against a range of bacterial strains, paving the way for further exploration in antibiotic development .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Polymer Chemistry | Photoinitiator in UV coatings | Enhanced curing speed and mechanical strength |

| Organic Synthesis | Synthesis of anti-cancer agents | Key intermediate leading to active derivatives |

| Chiral Synthesis | Asymmetric reactions | High enantiomeric excess achieved |

| Medicinal Chemistry | Drug development for CNS disorders | Significant activity against neurological targets |

| Antimicrobial Activity | Inhibition of bacterial strains | Effective antimicrobial properties observed |

Mechanism of Action

The mechanism of action of 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone involves its interaction with the central nervous system. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which inhibits the action of glutamate, a neurotransmitter involved in pain perception and memory. This inhibition leads to the dissociative anesthetic effects observed with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-carboethoxy-2'-pyrrolidinomethyl benzophenone, emphasizing differences in heterocyclic substituents, molecular properties, and applications:

Key Structural and Functional Differences

Heterocyclic Substituents: Pyrrolidine vs. Morpholine vs. Thiomorpholine: Morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity, whereas thiomorpholine’s sulfur atom increases lipophilicity and resistance to oxidative metabolism .

Molecular Weight and Solubility :

- The piperidine variant (351.44 g/mol) has a marginally lower molecular weight than the pyrrolidine analog (353.41 g/mol), which may influence solubility in organic solvents .

- The thiomorpholine derivative (385.47 g/mol) exhibits higher molecular weight due to sulfur, likely reducing water solubility but improving membrane permeability .

Synthetic Accessibility :

- Synthesis routes for these compounds often involve nucleophilic substitution or condensation reactions with benzoyl chloride derivatives, as seen in . Piperidine and morpholine analogs may require specialized reagents (e.g., piperidine or morpholine precursors) compared to pyrrolidine .

Applications :

- The pyrrolidine and piperidine variants are primarily used in pharmaceutical intermediate synthesis, though commercial availability issues exist for the pyrrolidine compound .

- Thiomorpholine derivatives are explored in drug discovery for their improved metabolic stability, particularly in central nervous system (CNS) targeting .

Research Findings and Data Gaps

- Thermal Stability: Piperidine and morpholine analogs show higher thermal stability (liquid form at room temperature) compared to pyrrolidine derivatives, as noted in .

- Biological Activity: Preliminary studies suggest that thiomorpholine-containing benzophenones exhibit enhanced inhibitory activity against kinase enzymes compared to morpholine analogs, though detailed mechanistic data are lacking .

- Limitations : Key data gaps include melting points, aqueous solubility, and explicit toxicity profiles for most analogs. Further studies are needed to correlate structural features with pharmacokinetic properties.

Biological Activity

2-Carboethoxy-2'-pyrrolidinomethyl benzophenone (CEPB) is a synthetic compound belonging to the benzophenone family, characterized by its unique structure that includes both a carboethoxy group and a pyrrolidinomethyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C21H23NO3

- Molecular Weight : 337.41 g/mol

- IUPAC Name : this compound

The synthesis of CEPB typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate under controlled conditions, leading to the formation of the desired product through a two-step process involving the formation of an intermediate.

The biological activity of CEPB is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzymatic activities by binding to various receptors or enzymes, which can lead to alterations in metabolic pathways. Notably, studies suggest that CEPB may inhibit certain pathways involved in inflammation and cancer progression .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of CEPB have shown promising results. The compound has been tested against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that CEPB exhibits moderate antibacterial activity:

| Microorganism | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 25 | Chloramphenicol (3.13) |

| Escherichia coli | 20 | Gentamicin (2.5) |

| Bacillus subtilis | 15 | Ampicillin (50) |

These results suggest that CEPB may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In preclinical studies, CEPB has demonstrated significant anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential role in managing inflammatory diseases. The mechanisms may involve the suppression of nuclear factor kappa B (NF-kB) activation and the downregulation of cyclooxygenase-2 (COX-2) expression .

Anticancer Potential

CEPB has also been evaluated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit cell proliferation by interfering with cell cycle progression .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of CEPB against multi-drug resistant strains highlighted its potential as an alternative therapeutic agent. The compound was tested against clinical isolates and showed effectiveness comparable to traditional antibiotics.

- Anti-inflammatory Mechanism Investigation : Research focusing on the anti-inflammatory mechanism revealed that CEPB significantly reduced edema in animal models when administered prior to inflammatory stimuli.

- Cancer Cell Line Testing : In a series of experiments using various cancer cell lines, CEPB demonstrated IC50 values ranging from 10 to 30 μM, indicating substantial cytotoxic effects against tumor cells while exhibiting minimal toxicity towards normal cells.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone with high purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions to introduce the pyrrolidinomethyl and carboethoxy groups onto the benzophenone core. Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for acylation reactions (common in benzophenone derivatives) .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is effective for isolating the target compound from unreacted precursors .

- Yield optimization : Use excess acyl chloride or esterifying agents to drive the reaction to completion.

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and the carboethoxy moiety (δ 1.2–1.4 ppm for –CH₃ and δ 4.1–4.3 ppm for –OCH₂) .

- IR spectroscopy : Look for C=O stretches (~1700 cm⁻¹ for ester and ketone groups) and N–H stretches (~3300 cm⁻¹ if pyrrolidine is protonated) .

- HPLC-MS : Reverse-phase HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) paired with mass spectrometry ensures purity and molecular weight validation .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure and inhalation .

- Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at –20°C to prevent degradation .

- Waste disposal : Neutralize acidic/basic byproducts before incineration, as the compound may exhibit aquatic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvatochromic data for this compound across different solvent systems?

Methodological Answer:

- Solvent-solute interaction analysis : Use FTIR or Raman spectroscopy to monitor ν(C=O) vibrational shifts. For example, in polar solvents like acetonitrile, hydrogen bonding with the carbonyl group splits the peak into two subbands (e.g., 1680 cm⁻¹ and 1705 cm⁻¹), indicating solvent-specific interactions .

- Time-resolved studies : Employ ultrafast spectroscopy to measure hydrogen bond lifetimes (e.g., ~7.7 ps in acetonitrile/water mixtures) and correlate them with solvent polarity .

- Computational modeling : Density Functional Theory (DFT) calculations can predict solvatochromic shifts and validate experimental observations .

Q. What strategies elucidate the electronic effects of the carboethoxy and pyrrolidinomethyl substituents on the benzophenone core?

Methodological Answer:

- Electron density mapping : Use X-ray crystallography to analyze bond lengths and angles, particularly at the carbonyl and pyrrolidine nitrogen sites .

- Electrochemical studies : Cyclic voltammetry reveals redox potentials influenced by the electron-donating pyrrolidine group and electron-withdrawing carboethoxy moiety .

- Comparative analysis : Synthesize analogs (e.g., replacing pyrrolidine with piperidine) and compare UV-Vis absorption maxima to isolate substituent effects .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses with targets such as cytochrome P450 or GPCRs, focusing on the pyrrolidine’s basic nitrogen and the ester’s hydrophobic interactions .

- MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability and ligand-protein binding free energies (ΔG) .

- QSAR modeling : Corate substituent parameters (e.g., Hammett σ values) with bioactivity data to design derivatives with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.